(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound featuring a unique structure that includes an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dihydrobenzo[d][1,3]oxaphosphole Ring: This can be achieved through a cyclization reaction involving a suitable phosphine oxide and a dihydroxybenzene derivative under controlled conditions.
Introduction of the Anthracene Moiety: This step often involves a Friedel-Crafts alkylation reaction where anthracene is introduced to the oxaphosphole ring.
Addition of the tert-Butyl and Ethyl Groups: These groups can be introduced via alkylation reactions using tert-butyl chloride and ethyl bromide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety typically yields anthraquinone derivatives, while reduction can yield dihydroanthracene derivatives.
Scientific Research Applications
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Its ability to absorb and emit light makes it useful in photochemical studies and as a photosensitizer in photodynamic therapy.
Coordination Chemistry: The oxaphosphole ring can act as a ligand, coordinating with metal ions to form complexes with potential catalytic applications.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a subject of interest in medicinal chemistry for drug development.
Mechanism of Action
The mechanism by which (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.
In Photochemistry: It acts as a photosensitizer, absorbing light and transferring energy to other molecules, initiating photochemical reactions.
In Coordination Chemistry: The oxaphosphole ring coordinates with metal ions, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-4-(Phenyl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (2R,3R)-4-(Naphthalen-1-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Uniqueness
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties compared to phenyl or naphthyl derivatives. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCJINMYWPGIX-GIGWZHCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.